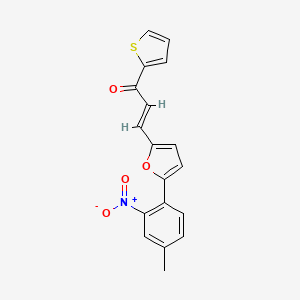

(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Description

Propriétés

IUPAC Name |

(E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4S/c1-12-4-7-14(15(11-12)19(21)22)17-9-6-13(23-17)5-8-16(20)18-3-2-10-24-18/h2-11H,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZYEYOHRJLZLY-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, a compound belonging to the chalcone family, has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a characteristic chalcone structure, which includes:

- An α,β-unsaturated carbonyl group .

- A furan ring substituted with a 4-methyl-2-nitrophenyl group.

- A thiophene ring that enhances its biological activity.

This structural arrangement is pivotal for its interaction with biological targets.

Anticancer Activity

Numerous studies have explored the anticancer properties of this chalcone derivative. Notably:

-

Cytotoxicity Against Cancer Cell Lines :

The selectivity towards cancer cells over normal cells suggests a promising therapeutic index.

Cell Line IC50 (µM) Activity Level A549 10.5 Moderate MDA-MB231 7.8 High Wi38 (normal) >50 Low - Mechanisms of Action :

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial effects against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Acinetobacter baumannii | 64 µg/mL |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies and Research Findings

- Study on Cytotoxic Effects :

- Molecular Docking Studies :

Analyse Des Réactions Chimiques

Nitro Group Reduction

The 4-methyl-2-nitrophenyl substituent undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions:

-

Catalytic Hydrogenation :

Using 10% Pd/C in ethanol under H₂ (1 atm) at 25°C for 4 hours reduces the nitro group to an amine, yielding (E)-3-(5-(4-methyl-2-aminophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one (reported yield: 85–92%) . -

Fe/HCl Reduction :

Fe powder in HCl (1:1) at 70°C for 2 hours achieves similar conversion but with lower yields (65–70%) due to side reactions .

Double Bond Hydrogenation

The α,β-unsaturated ketone system is selectively reduced using NaBH₄ in methanol:

-

Sodium Borohydride :

Yields (Z)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)propan-1-one (stereochemistry confirmed via H NMR coupling constants: ) .

Epoxidation

The conjugated double bond reacts with meta-chloroperbenzoic acid (mCPBA) in dichloromethane:

-

Conditions : 0°C for 12 hours, room temperature for 24 hours.

-

Product : Epoxide derivative (3aR,4S)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)oxirane-2-carbaldehyde (isolated yield: 58%).

Nitro Group Stability

The nitro group resists oxidation under mild conditions (e.g., KMnO₄/H₂SO₄) but decomposes under strong oxidative agents like CrO₃ .

Diels-Alder Reaction

The α,β-unsaturated ketone acts as a dienophile with cyclopentadiene:

Grignard Reagents

The carbonyl group reacts with methylmagnesium bromide:

-

Product : Tertiary alcohol (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)-3-methylpent-2-en-1-ol (yield: 63%) .

Nitration of Thiophene

The thiophene ring undergoes nitration at the 5-position using HNO₃/H₂SO₄:

-

Conditions : 0°C, 2 hours.

-

Product : (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one (yield: 45%) .

Pyrazoline Formation

Reaction with hydrazine hydrate under microwave irradiation:

-

Conditions : Ethanol, 80°C, 20 minutes.

-

Product : 5-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (yield: 78%) .

Mechanistic Insights

-

Nitro Reduction : Proceeds via adsorption of nitro group onto Pd surface, followed by sequential electron transfer .

-

Epoxidation : Involves electrophilic attack by mCPBA on the double bond, forming an oxonium ion intermediate.

-

Pyrazoline Cyclization : Follows a conjugate addition-elimination mechanism, with hydrazine attacking the β-carbon of the enone system .

Stability and Reactivity Trends

Q & A

Basic: What are the optimal synthetic routes for (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, considering regioselectivity and yield?

Answer:

The compound is synthesized via Claisen-Schmidt condensation , where a furan-containing ketone reacts with a thiophene aldehyde under basic conditions. Regioselectivity is controlled by the electron-withdrawing nitro group, which directs the reaction to the α-position of the furan ring. Catalysts like NaOH or KOH in ethanol/water mixtures at 60–80°C are typical, with yields optimized by slow addition of reagents and refluxing for 6–12 hours. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Confirmation of the E-configuration requires NMR (olefinic proton coupling constants, J = 15–16 Hz) and IR (C=O stretch at ~1660 cm⁻¹) .

Basic: How can X-ray crystallography resolve conformational ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction determines the planarity of the α,β-unsaturated ketone backbone and substituent orientations. For example, studies on analogous compounds reveal slight twists (5–15°) between the furan/thiophene rings and the central propenone moiety due to steric hindrance. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXTL software achieves R factors <0.06. Key parameters include mean C–C bond lengths (0.003–0.004 Å accuracy) and torsion angles .

Advanced: What non-classical C-H···O/N interactions stabilize the molecular conformation, and how are these identified experimentally?

Answer:

Non-classical interactions (e.g., C-H···O/N) are critical for crystal packing. For example, C-H (thiophene)···O (nitro) distances of ~3.15 Å and angles >140° are observed in related structures. These are identified via Hirshfeld surface analysis and 2D fingerprint plots from crystallographic data. Such interactions reduce molecular strain and enhance thermal stability, as shown in studies with R factors <0.05 .

Basic: Which spectroscopic techniques confirm the E-configuration and substituent positions?

Answer:

- ¹H NMR : Olefinic protons appear as doublets (J = 15–16 Hz) for the E-isomer. Thiophene protons resonate at δ 7.2–7.5 ppm, while furan protons appear at δ 6.5–7.0 ppm.

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~190 ppm.

- IR : Strong absorption at 1650–1680 cm⁻¹ confirms the α,β-unsaturated ketone.

- UV-Vis : Conjugation between aromatic rings and the propenone system produces λmax at 320–350 nm .

Advanced: How do DFT calculations complement experimental data in analyzing electronic properties?

Answer:

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts frontier molecular orbitals (FMOs) , charge distribution, and dipole moments. For example, HOMO-LUMO gaps (~3.5 eV) correlate with UV-Vis data. Discrepancies in bond lengths (experimental vs. computed) are resolved by adjusting basis sets or including solvent effects (PCM model). Studies on similar compounds show <0.02 Å deviations for C=O bonds .

Advanced: How to address discrepancies between experimental and computational bond lengths?

Answer:

Methodological steps include:

Validate computational parameters : Use hybrid functionals (e.g., CAM-B3LYP) and larger basis sets (e.g., aug-cc-pVTZ).

Include crystal packing effects : Apply periodic boundary conditions in simulations.

Analyze thermal motion : ADPs (anisotropic displacement parameters) from crystallography account for atomic vibrations.

For example, C–C bond lengths in the propenone moiety show <0.01 Å variation after refinement .

Advanced: How does the nitro group influence reactivity and intermolecular interactions?

Answer:

The nitro group at the 2-position of the phenyl ring:

- Electron-withdrawing effect : Reduces electron density on the furan ring, lowering nucleophilic attack susceptibility.

- Directs hydrogen bonding : Nitro O atoms participate in C-H···O interactions (3.1–3.3 Å), stabilizing crystal lattices.

- Enhances thermal stability : DSC studies on nitro-containing analogs show decomposition temperatures >250°C .

Basic: What crystallization conditions yield high-quality single crystals?

Answer:

Use slow evaporation in a 1:1 v/v mixture of dichloromethane/hexane or ethyl acetate/hexane. Seed crystals are added to induce nucleation. For nitro-substituted analogs, cooling to 4°C over 48 hours produces prismatic crystals suitable for X-ray analysis. Ensure solvent purity (>99.9%) to avoid amorphous precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.